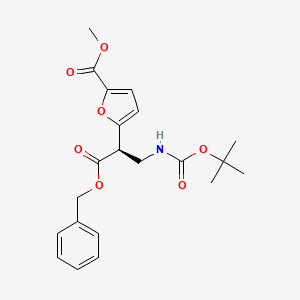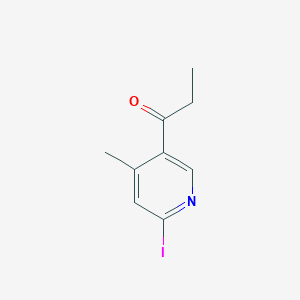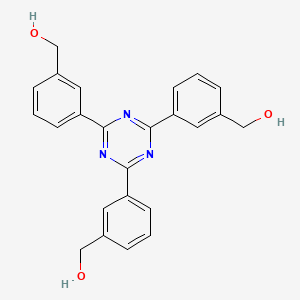
((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol: is a complex organic compound characterized by a triazine core substituted with benzene rings and hydroxymethyl groups. This compound is part of the broader class of triazine derivatives, which are known for their diverse applications in various fields such as materials science, pharmaceuticals, and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol typically involves the nucleophilic substitution of cyanuric chloride with benzene derivatives. The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxymethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives.
Substitution: The benzene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds under acidic conditions are employed.
Major Products:
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of triazine derivatives with reduced aromaticity.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol is used as a building block in the synthesis of advanced materials, including covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing .
Biology and Medicine: In biological research, this compound is explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs. Its triazine core is also investigated for its antitumor properties .
Industry: Industrially, this compound is used in the production of high-performance polymers and resins. These materials are valued for their thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine core can act as a scaffold, allowing for the attachment of various functional groups that modulate its activity. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
- 4’,4’‘’,4’‘’‘’- (1,3,5-triazine-2,4,6-triyl)tris ( ( [1,1’-biphenyl]-4-amine))
- 2,4,6-三(4-氨基苯基)-1,3,5-三嗪
- PO-T2T (1,3,5-Triazine-2,4,6-triyl)tris (benzene-3,1-diyl)tris (diphenylphosphine oxide)
Uniqueness: ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxymethyl groups provide additional sites for chemical modification, enhancing its versatility in various applications .
Properties
Molecular Formula |
C24H21N3O3 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
[3-[4,6-bis[3-(hydroxymethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methanol |
InChI |
InChI=1S/C24H21N3O3/c28-13-16-4-1-7-19(10-16)22-25-23(20-8-2-5-17(11-20)14-29)27-24(26-22)21-9-3-6-18(12-21)15-30/h1-12,28-30H,13-15H2 |
InChI Key |
NQQXMZFFORWTSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)CO)C4=CC=CC(=C4)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11811464.png)
![5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11811472.png)
![6-Isopropyl-3-(4-isopropylbenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11811474.png)
![2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11811475.png)
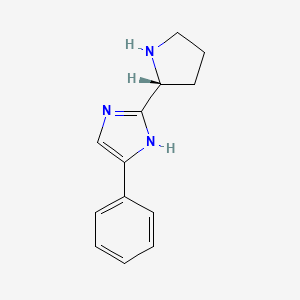
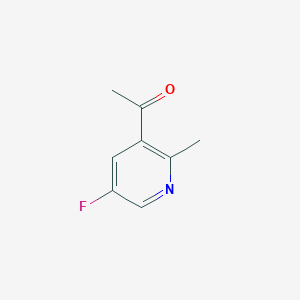



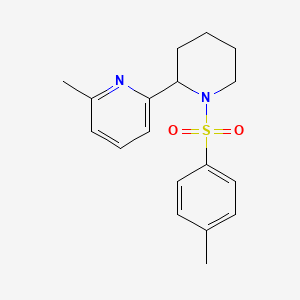

![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11811522.png)
